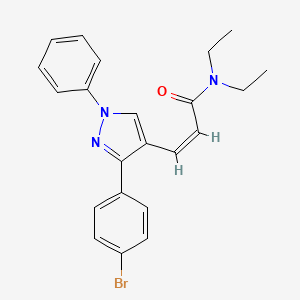

(Z)-3-(3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl)-N,N-diethylacrylamide

Description

Properties

IUPAC Name |

(Z)-3-[3-(4-bromophenyl)-1-phenylpyrazol-4-yl]-N,N-diethylprop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22BrN3O/c1-3-25(4-2)21(27)15-12-18-16-26(20-8-6-5-7-9-20)24-22(18)17-10-13-19(23)14-11-17/h5-16H,3-4H2,1-2H3/b15-12- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPQBJGGSNUIWNT-QINSGFPZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)C=CC1=CN(N=C1C2=CC=C(C=C2)Br)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN(CC)C(=O)/C=C\C1=CN(N=C1C2=CC=C(C=C2)Br)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22BrN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(Z)-3-(3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl)-N,N-diethylacrylamide is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its structural characteristics, synthesis, and biological effects, supported by diverse research findings and data.

Structural Characteristics

The compound belongs to the class of pyrazole derivatives, which are known for their diverse biological activities. The presence of the bromophenyl and phenyl groups enhances its lipophilicity and may contribute to its interaction with biological targets. The molecular formula is with a molecular weight of 448.37 g/mol. The compound exhibits a trans configuration concerning the acyclic C=C bond, which influences its biological interactions.

Synthesis

The synthesis of (Z)-3-(3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl)-N,N-diethylacrylamide typically involves the reaction of 3-(4-bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde with N,N-diethylacrylamide under basic conditions. The reaction conditions include:

- Reagents : Methanol, sodium hydroxide, tetrahydrofuran.

- Procedure : A mixture is stirred at low temperatures followed by gradual warming to room temperature, leading to crystallization of the final product.

Anti-inflammatory Effects

Compounds containing pyrazole rings have been reported to inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory process. The inhibition of COX-2 has been documented for related pyrazole derivatives, suggesting potential anti-inflammatory effects for (Z)-3-(3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl)-N,N-diethylacrylamide as well.

Antimicrobial Activity

Some studies have suggested that pyrazole derivatives can exhibit antimicrobial properties against various pathogens. This activity may be attributed to their ability to disrupt microbial cell membranes or interfere with metabolic pathways.

Data Table: Summary of Biological Activities

| Biological Activity | Related Compounds | IC50 Values |

|---|---|---|

| Anticancer | 3-(4-Bromophenyl)pyrazole | Varies by cell line |

| Anti-inflammatory | Pyrazole derivatives | COX inhibition IC50 ~ 1.5 - 18.1 µM |

| Antimicrobial | Various pyrazoles | Varies by pathogen |

Case Studies

Several case studies have documented the biological activity of pyrazole compounds:

- Anticancer Study : A study on a related pyrazole derivative showed significant inhibition of proliferation in breast cancer cell lines, with an IC50 value indicating effective concentration for therapeutic use.

- Inflammation Model : In an animal model of inflammation, a structurally similar compound demonstrated reduced edema and inflammatory markers, supporting the potential application of (Z)-3-(3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl)-N,N-diethylacrylamide in inflammatory diseases.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that compounds containing pyrazole moieties exhibit promising anticancer properties. The specific compound under discussion has been synthesized and evaluated for its cytotoxic effects against various cancer cell lines. Studies have shown that derivatives of pyrazole can induce apoptosis in cancer cells by disrupting cellular signaling pathways associated with proliferation and survival .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity. Its structure allows it to interact with bacterial cell membranes, leading to increased permeability and subsequent cell death. In vitro studies have demonstrated its effectiveness against a range of bacterial strains, making it a candidate for further development as an antimicrobial agent .

Anti-inflammatory Effects

Another area of application is in the treatment of inflammatory diseases. The compound has shown potential in modulating inflammatory responses, which could be beneficial in conditions such as arthritis and other chronic inflammatory disorders. This is attributed to its ability to inhibit pro-inflammatory cytokines, thus reducing inflammation and pain .

Material Science

Polymer Chemistry

The incorporation of (Z)-3-(3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl)-N,N-diethylacrylamide into polymer matrices has been explored for creating smart materials. These materials can respond to environmental stimuli such as temperature or pH changes, making them suitable for applications in drug delivery systems and responsive coatings .

Photonic Applications

Recent studies have indicated that this compound can be utilized in the development of photonic devices due to its unique optical properties. Its ability to absorb light at specific wavelengths allows it to be integrated into devices that require precise light manipulation, such as sensors and lasers .

Synthesis and Characterization

The synthesis of (Z)-3-(3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl)-N,N-diethylacrylamide typically involves a multi-step process that includes the formation of the pyrazole ring followed by the introduction of the diethylacrylamide moiety. Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography have been employed to confirm the structure and purity of the synthesized compound .

Case Studies

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below summarizes key differences between the target compound and related analogs:

Electronic and Steric Effects

- Bromine vs.

- Diethylamide vs. Carboxylic Acid : The diethylamide group increases lipophilicity (logP ~3–4 inferred), favoring membrane permeability, while the benzoic acid in introduces ionizability (pKa ~4–5), improving aqueous solubility at physiological pH.

- Stereochemical and Conformational Differences: The (Z)-configuration in the target compound and may enforce specific spatial arrangements, contrasting with the isoxazolidine ring in , which adopts a rigid, non-planar conformation with dihedral angles influencing packing and intermolecular interactions .

Q & A

Basic: What methodologies are recommended for synthesizing (Z)-3-(3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl)-N,N-diethylacrylamide?

Answer:

The synthesis typically involves multi-step protocols:

Pyrazole Core Formation : Start with phenylhydrazine and 4-bromoacetophenone via the Vilsmeier-Haack reaction to generate the pyrazole-4-carboxaldehyde intermediate .

Functionalization : Introduce acrylamide groups through condensation with diethylamine under acidic or basic conditions. Optimize reaction parameters (e.g., pH, temperature) to favor the (Z)-isomer .

Purification : Use column chromatography (e.g., ethyl acetate/petroleum ether) and recrystallization (e.g., ethanol/water) for high-purity yields. Validate purity via HPLC (>95%) and spectral analysis (IR, H/C NMR) .

Basic: How is the crystal structure of this compound analyzed, and what parameters are critical for structural validation?

Answer:

Data Collection : Use a Bruker Kappa APEXII diffractometer with MoKα radiation (λ = 0.71073 Å) and multi-scan absorption correction (SAINT software) .

Refinement : Employ SHELXL for small-molecule refinement. Key metrics include (target < 0.05) and (target < 0.10). For the title compound, reported values are and .

Validation : Use PLATON for molecular graphics and validation of geometric parameters (e.g., dihedral angles, bond lengths). Critical parameters include the pyrazole ring planarity (e.g., deviations < 0.3 Å) and intermolecular interactions (e.g., C–H⋯O hydrogen bonds) .

Advanced: How can researchers resolve contradictions in crystallographic data during refinement?

Answer:

Identify Discrepancies : Check for outliers in bond angles (e.g., pyrazole ring angles deviating >5° from literature) or thermal displacement parameters (ADPs) exceeding 0.1 Å .

Re-examine Data : Re-process raw diffraction data (e.g., using SHELXPRO) to address absorption or scaling errors. For example, in , the dihedral angle between pyrazole and bromophenyl rings (41.8°) was validated against steric hindrance caused by bromine substitution .

Cross-Validate : Compare with analogous structures (e.g., 3-(4-bromophenyl)-1-phenyl-1H-pyrazole derivatives) to assess geometric consistency. Use CCDC databases for reference .

Advanced: What experimental strategies are used to evaluate the pharmacological activity of this compound?

Answer:

Anti-inflammatory Screening :

- In Vitro : Measure COX-1/COX-2 inhibition via enzyme-linked immunosorbent assays (ELISA). Compare IC values against standard NSAIDs .

- In Vivo : Use carrageenan-induced rat paw edema models, monitoring edema reduction (%) over 6 hours .

Antitubercular Activity :

- Conduct microplate Alamar Blue assays (MABA) against Mycobacterium tuberculosis H37Rv. Report minimum inhibitory concentrations (MIC) in µg/mL .

Binding Studies :

- Use surface plasmon resonance (SPR) to quantify binding affinity () to target proteins (e.g., HIV-1 reverse transcriptase). For pyrazole derivatives, values < 1 µM indicate high potency .

Advanced: How do conformational dynamics of the acrylamide group influence molecular interactions?

Answer:

Conformational Analysis :

- The (Z)-configuration of the acrylamide group stabilizes intramolecular interactions (e.g., π-π stacking between phenyl rings) .

- Diethylamine substituents enhance solubility in lipid membranes, critical for bioavailability .

Steric Effects :

- Bulky substituents (e.g., bromophenyl) induce torsional strain, affecting dihedral angles (e.g., 21.8° between pyrazole and phenyl rings) .

- Molecular dynamics (MD) simulations (e.g., AMBER force field) predict flexibility and docking poses .

Advanced: What computational tools are recommended for structure-activity relationship (SAR) studies of this compound?

Answer:

Docking Simulations : Use AutoDock Vina or Schrödinger Suite to model interactions with biological targets (e.g., kinase active sites). Focus on hydrogen bonding with pyrazole N-atoms and hydrophobic contacts with bromophenyl groups .

QSAR Modeling :

- Develop regression models using descriptors like logP, polar surface area, and H-bond donors/acceptors. Validate with leave-one-out cross-validation (LOO-CV) .

- For pyrazole-acrylamide hybrids, electronegative substituents (e.g., Br, Cl) correlate with enhanced antitubercular activity .

Pharmacophore Mapping : Identify critical features (e.g., aromatic rings, hydrogen bond acceptors) using MOE or Phase .

Advanced: How can researchers address challenges in reproducing synthetic yields reported in literature?

Answer:

Optimize Reaction Conditions :

- Adjust stoichiometry (e.g., 1.2 equivalents of diethylamine) and solvent polarity (e.g., DMF vs. THF) to improve acrylamide formation .

- Control temperature (e.g., 0–5°C for condensation steps) to minimize side reactions .

Troubleshoot Low Yields :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.